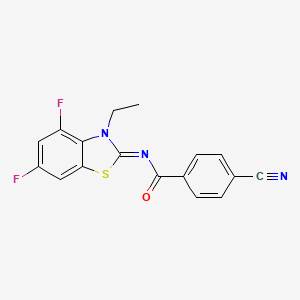

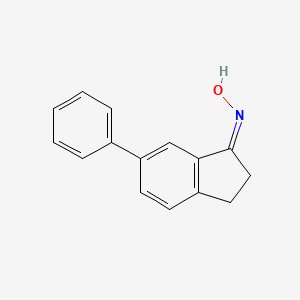

![molecular formula C7H8ClN5 B2656817 Pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride CAS No. 2411195-36-1](/img/structure/B2656817.png)

Pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrazine-4-carboximidamide hydrochloride is a chemical compound with the CAS Number: 2411195-36-1 . It is a white powder with a molecular weight of 197.63 . The IUPAC name for this compound is pyrazolo[1,5-a]pyrazine-4-carboximidamide hydrochloride .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves a one-step process from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis

The InChI code for Pyrazolo[1,5-a]pyrazine-4-carboximidamide hydrochloride is 1S/C7H7N5.ClH/c8-7(9)6-5-1-2-11-12(5)4-3-10-6;/h1-4H,(H3,8,9);1H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrazine derivatives include the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrazine-4-carboximidamide hydrochloride is a white powder . It has a molecular weight of 197.63 . The compound is stable at room temperature .Applications De Recherche Scientifique

Synthesis and Derivative Formation

Synthesis of Derivatives : The synthesis of 1-functionalized imidazo[1,5-a]pyrazolo[5,1-c]pyrazines involves a reaction of 4-chloropyrazolo[1,5-a]pyrazines with ethyl isocyanoacetate, leading to various derivatives after hydrolysis and reduction. These derivatives include acids, alcohols, and aldehydes, showcasing the chemical versatility of the compound (Tsizorik, Hrynyshyn, Bol’but, & Vovk, 2018).

Synthesis of Anticancer Derivatives : Research indicates the potential of Pyrazolo[1,5-a]pyrazine derivatives in anticancer activity. A study describes the preparation of pyrazolo[3,4-d]pyrimidin-4-one derivatives, some of which exhibited significant antitumor activity on the MCF-7 human breast adenocarcinoma cell line (Abdellatif, Abdelall, Abdelgawad, & Ahmed, 2014).

Biological and Pharmacological Applications

Inhibition of Tumor Growth Kinase (TTK) : Pyrazolo[1,5-a]pyrimidines have been identified as a novel class of potent TTK inhibitors. These compounds show promise as orally bioavailable anticancer agents, exemplified by CFI-402257, which exhibits high potency and selectivity (Liu et al., 2016).

Negative Modulators of AMPARs : Imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). This discovery is significant in the context of neurological disorders and the development of related therapeutics (Savall et al., 2018).

Antibacterial Activities : Certain derivatives of Pyrazolo[1,5-a]pyrazine have demonstrated antibacterial activities. A study involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives highlights this potential, with some compounds showing inhibitory effects against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

Antitumor Scaffold : Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their significant photophysical properties and potential as an antitumor scaffold. Their synthesis and functionalization have been a focus in material science and medicinal chemistry, with particular emphasis on their anticancer and enzymatic inhibitory activities (Arias-Gómez, Godoy, & Portilla, 2021).

Safety and Hazards

The safety information available indicates that Pyrazolo[1,5-a]pyrazine-4-carboximidamide hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.ClH/c8-7(9)6-5-1-2-11-12(5)4-3-10-6;/h1-4H,(H3,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZFZZNMSSRHBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C(=N1)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

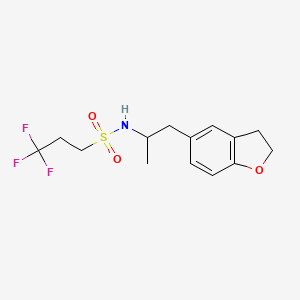

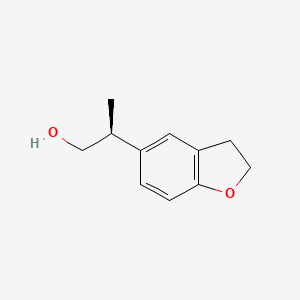

![5-Chloro-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2656737.png)

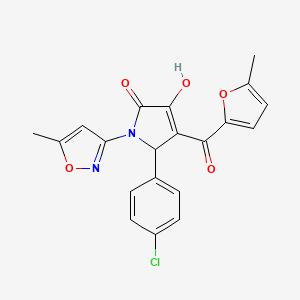

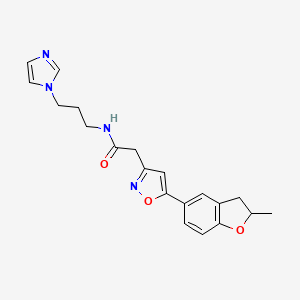

![Ethyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656741.png)

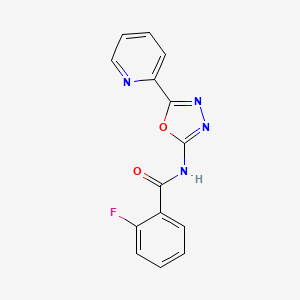

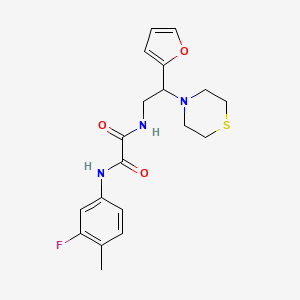

![N-(3,4-difluorophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2656742.png)

![5-(4-bromophenyl)-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2656752.png)

![4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)morpholine](/img/structure/B2656754.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2656756.png)